molecular formula C7H11N3O B1356425 6-(Propylamino)pyridazin-3(2H)-one CAS No. 88259-79-4

6-(Propylamino)pyridazin-3(2H)-one

Cat. No.: B1356425
CAS No.: 88259-79-4
M. Wt: 153.18 g/mol
InChI Key: VEXUQMBGHISZTG-UHFFFAOYSA-N
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Description

6-(Propylamino)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a propylamino group at the 6-position of the pyridazinone ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propylamino)pyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with propylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Propylamino)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Propylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Disubstituted pyridazin-3(2H)-ones
  • 6-Aryl-pyridazin-3-amines
  • 4,5-Dihydro-3(2H)-pyridazinones

Uniqueness

6-(Propylamino)pyridazin-3(2H)-one is unique due to the presence of the propylamino group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridazinones and contributes to its diverse range of applications in scientific research and industry.

Properties

IUPAC Name

3-(propylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXUQMBGHISZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533940
Record name 6-(Propylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88259-79-4
Record name 6-(Propylamino)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88259-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Propylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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